1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by the presence of a cyclopropane ring substituted with an ethoxymethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopropane derivatives with ethoxymethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Cyclopropane derivatives are treated with ethoxymethyl halides (e.g., ethoxymethyl chloride) in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Hydrolysis: The resulting ethoxymethylcyclopropane intermediate is then subjected to hydrolysis using aqueous acid (e.g., hydrochloric acid) to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted cyclopropane derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts (e.g., sulfuric acid) to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the ethoxymethyl group contribute to its reactivity and ability to form stable complexes with target molecules. The carboxylic acid group allows for hydrogen bonding and ionic interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and is involved in various plant physiological processes.
Cyclopropane-1-carboxylic acid: A simpler derivative without the ethoxymethyl group, used in organic synthesis and as a building block for more complex molecules.
1-(Hydroxymethyl)cyclopropane-1-carboxylic acid: Similar to this compound but with a hydroxymethyl group instead of an ethoxymethyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(ethoxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNMYSZPDEOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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